molecular formula C25H26N2O4 B2982696 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-55-5

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2982696
CAS RN: 631881-55-5
M. Wt: 418.493
InChI Key: JUQUHVBYPKWHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess a diverse range of activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the morpholinopropyl and phenyl groups. One common method for synthesizing pyrroles involves the reaction of amines and ketones or aldehydes .

Scientific Research Applications

Synthesis of Pyrano[3,4-c]pyrroles

This compound is a key intermediate in the synthesis of pyrano[3,4-c]pyrroles, which are important heterocyclic compounds. The intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring is a common approach for synthesizing these derivatives .

Biological Activity

Compounds with the pyrano[3,4-c]pyrrole structure have been studied for their wide spectrum of biological activities. They have shown potential in antibacterial, antifungal, and moderate antineoplastic properties .

Neuropharmacological Applications

The structural features of this compound suggest its potential use in neuropharmacology. Similar structures have been explored for their effects on central nervous system disorders, including the inhibition of acetylcholinesterase .

Analytical Chemistry

Derivatives of pyrano[3,4-c]pyrrole have been used in analytical chemistry for the selective detection of ions such as Zn²⁺, Cd²⁺, and Hg²⁺. They can also be employed for the detection of water and fluoride ions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with a pyrrole ring have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-8-9-20-19(16-17)23(28)21-22(18-6-3-2-4-7-18)27(25(29)24(21)31-20)11-5-10-26-12-14-30-15-13-26/h2-4,6-9,16,22H,5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQUHVBYPKWHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.